molecular formula C16H15NO2 B5696974 2-(3-ethoxyphenyl)-5-methyl-1,3-benzoxazole

2-(3-ethoxyphenyl)-5-methyl-1,3-benzoxazole

Cat. No. B5696974
M. Wt: 253.29 g/mol
InChI Key: DQAQXCOVZZTSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethoxyphenyl)-5-methyl-1,3-benzoxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and electronics.

Scientific Research Applications

2-(3-ethoxyphenyl)-5-methyl-1,3-benzoxazole has been studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In materials science, it has been used as a fluorescent probe for detecting metal ions and as a building block for constructing organic semiconductors. In electronics, it has been investigated as a potential material for organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)-5-methyl-1,3-benzoxazole varies depending on its application. In medicine, it has been shown to inhibit the production of reactive oxygen species (ROS) and to induce cell cycle arrest and apoptosis in cancer cells. In materials science, its fluorescent properties are attributed to its ability to chelate metal ions, which leads to a change in its electronic structure. In electronics, it has been shown to have high electron mobility and to exhibit efficient electroluminescence.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can inhibit the production of ROS and reduce oxidative stress in cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. However, more research is needed to determine its effects on human health.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-ethoxyphenyl)-5-methyl-1,3-benzoxazole is its versatility in various fields of research. It can be easily synthesized and modified to suit specific applications. However, its low yield and limited solubility in water can pose challenges in lab experiments.

Future Directions

There are several future directions for research on 2-(3-ethoxyphenyl)-5-methyl-1,3-benzoxazole. In medicine, further studies are needed to determine its potential as an anticancer agent and to investigate its effects on human health. In materials science, research can focus on optimizing its fluorescent properties and developing new applications for its metal ion sensing capabilities. In electronics, further studies are needed to optimize its electron mobility and to investigate its potential as a material for OLEDs.

Synthesis Methods

The synthesis of 2-(3-ethoxyphenyl)-5-methyl-1,3-benzoxazole involves the condensation of 3-ethoxyaniline with salicylaldehyde in the presence of a catalyst, followed by cyclization with acetic anhydride. The yield of the synthesis method varies depending on the reaction conditions, but typically ranges from 50-70%.

properties

IUPAC Name

2-(3-ethoxyphenyl)-5-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-3-18-13-6-4-5-12(10-13)16-17-14-9-11(2)7-8-15(14)19-16/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAQXCOVZZTSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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